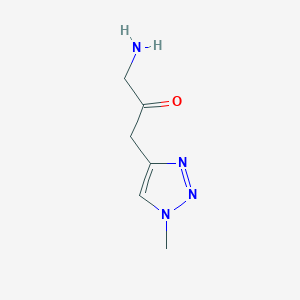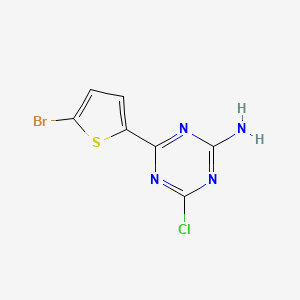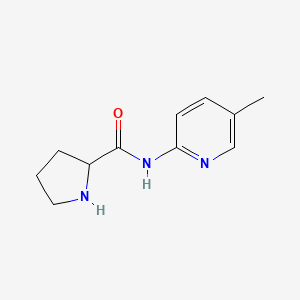
1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper(I) bromide, and a ligand to stabilize the copper species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Chemical Biology: It is used in bioconjugation reactions to label biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar structural features but lacking the amino and propanone groups.
1,2,4-Triazole: Another triazole derivative with different nitrogen positioning, leading to distinct chemical properties.
Uniqueness
1-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-one is unique due to the presence of both the amino and propanone groups, which confer additional reactivity and potential for functionalization. This makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-amino-3-(1-methyltriazol-4-yl)propan-2-one |
InChI |
InChI=1S/C6H10N4O/c1-10-4-5(8-9-10)2-6(11)3-7/h4H,2-3,7H2,1H3 |
InChI Key |
PTTLXPAPWGLSIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)

![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
![2,5,8-Triazaspiro[3.6]decan-9-one](/img/structure/B13185826.png)
![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)
